1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 56915-77-6
VCID: VC11500416
InChI:
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.3

1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one

CAS No.: 56915-77-6

Cat. No.: VC11500416

Molecular Formula: C13H18N2O

Molecular Weight: 218.3

Purity: 95

* For research use only. Not for human or veterinary use.

1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one - 56915-77-6

Specification

CAS No. 56915-77-6
Molecular Formula C13H18N2O
Molecular Weight 218.3

Introduction

Chemical and Physical Properties

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one, also termed o-(4-methyl-1-piperazinyl)acetophenone, features a phenyl ring substituted with a methylpiperazine group at the ortho position and an acetyl group at the adjacent carbon. Key properties include:

PropertyValueSource
CAS Number56915-77-6
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.3 g/mol
Purity≥95%
Boiling Point (est.)~539°C (analogous compounds)
Density (est.)~1.2 g/cm³ (analogous compounds)

The compound’s piperazine moiety contributes to its basicity, while the acetyl group enhances reactivity in nucleophilic substitutions. Exact thermophysical data remain limited, but estimates derive from structurally related phenylpiperazine derivatives .

Synthetic Methodologies

N-Arylation of Piperazine Derivatives

A common route involves coupling 4-methylpiperazine with halogenated acetophenones. For example, 1-fluoro-2-nitrobenzene undergoes N-arylation with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates like 1-(2-nitrophenyl)-4-methylpiperazine, followed by reduction . Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., sodium dithionite) convert nitro groups to amines, yielding the target compound .

Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation, where acetyl chloride reacts with a pre-formed phenylpiperazine derivative in the presence of Lewis acids like AlCl₃. This method avoids nitro intermediates but requires stringent control over regioselectivity due to the ortho-directing nature of the piperazine group.

Pharmaceutical Applications

Intermediate in Antidepressant Synthesis

The compound is pivotal in synthesizing vortioxetine, a serotonin modulator used for major depressive disorder. Patent WO2015107057A1 details its role in forming 2-(piperazin-1-yl)aniline intermediates, which undergo thioetherification with 2,4-dimethylthiophenol to yield vortioxetine .

Future Research Directions

  • Thermodynamic Profiling: Experimental determination of melting/boiling points and solubility parameters.

  • Biological Screening: Evaluation of antipsychotic or anticancer activity in in vitro models.

  • Process Optimization: Development of greener synthetic routes (e.g., photoredox catalysis).

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